molecular formula C15H14N2O4 B2795758 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide CAS No. 1396707-43-9

1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide

Cat. No. B2795758
M. Wt: 286.287
InChI Key: LJKGXOBBBJHFOF-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C15H14N2O4. The coumarin moiety in this compound is essentially planar and the cyclohexane ring adopts the usual chair conformation .


Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The dihedral angle between the mean plane of the coumarin residue and the plane of the amide residue (defined as the N, C, and O atoms) is 18.9° . There are two intramolecular hydrogen bonds involving the amide group .

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of compounds related to 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide, focusing on their potential biological activities. For example, a study detailed the synthesis and biological evaluation of Schiff bases containing indole moiety and their derivatives, highlighting their antioxidant and antimicrobial activities (Saundane & Mathada, 2015). Similarly, Azab et al. (2017) reported on the synthesis and pharmacological evaluation of Chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐Heterocycles, demonstrating significant antimicrobial properties (Azab, Azab, & Elkanzi, 2017).

Antimicrobial and Antioxidant Activities

Several studies have synthesized and tested derivatives of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide for antimicrobial and antioxidant activities. For instance, research on the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines highlighted their potential as antibacterial agents against common pathogens (Desai et al., 2008). Another study focused on the design and synthesis of novel Arylisoxazole‐Chromenone Carboxamides, investigating biological activities associated with Alzheimer's disease, and discovered compounds with significant cholinesterase inhibitory activity (Saeedi et al., 2020).

Chemosensors for Cyanide Anions

Research into the development of chemosensors has utilized derivatives of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide. A study by Wang et al. (2015) synthesized coumarin benzothiazole derivatives that can recognize cyanide anions through a Michael addition reaction, demonstrating their utility in detecting cyanide with visible color change and fluorescence quenching (Wang et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmaceutical properties, given the wide range of properties exhibited by coumarins . Additionally, new synthesis methods could be developed to improve the efficiency and yield of the compound.

properties

IUPAC Name

1-acetyl-N-(2-oxochromen-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9(18)17-7-11(8-17)14(19)16-12-6-10-4-2-3-5-13(10)21-15(12)20/h2-6,11H,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKGXOBBBJHFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide

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